![molecular formula C10H8N4O2 B14496696 6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-05-4](/img/structure/B14496696.png)
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyridine-2-carbaldehyde with pyrimidine-2,4-dione derivatives. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano derivative.
Cyclization: The cyano derivative is then cyclized with ammonium chloride in ethanol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
化学反应分析
Types of Reactions
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like TMSCN and various amines.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine derivatives.
科学研究应用
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anti-tubercular agent
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase .
相似化合物的比较
Similar Compounds
Pyrimidopyrimidines: These compounds feature two fused pyrimidine rings and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one share structural similarities and are used in similar applications.
Uniqueness
6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both pyridine and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for diverse applications in various fields.
属性
CAS 编号 |
62879-05-4 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC 名称 |
6-(pyridin-2-ylmethylideneamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O2/c15-9-5-8(13-10(16)14-9)12-6-7-3-1-2-4-11-7/h1-6H,(H2,13,14,15,16) |
InChI 键 |
MMKXSZQQXFSGBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C=NC2=CC(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


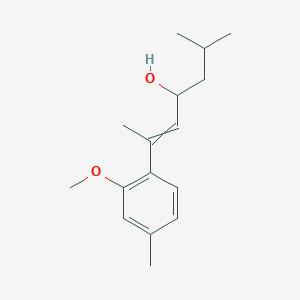
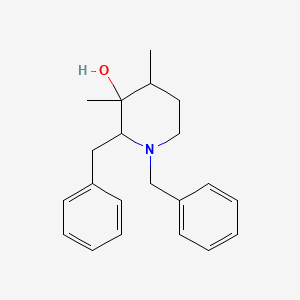
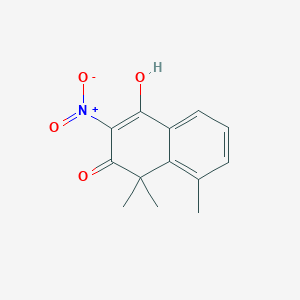
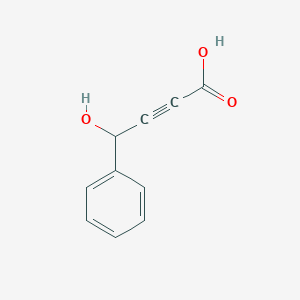
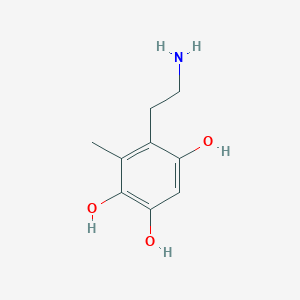
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
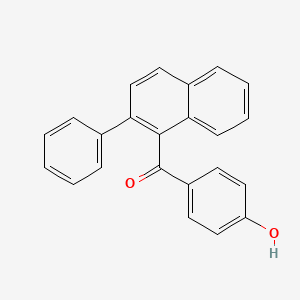
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
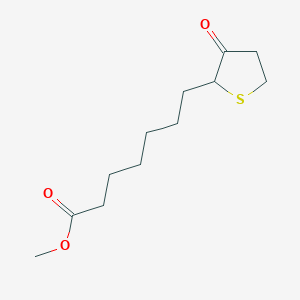
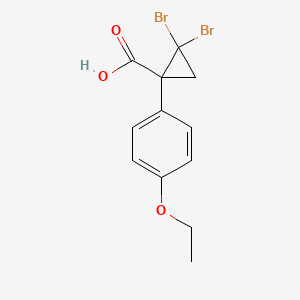
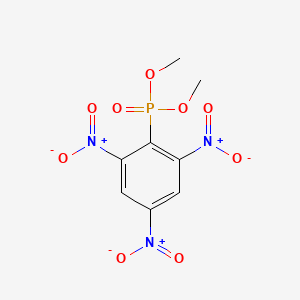
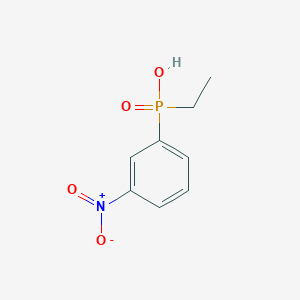
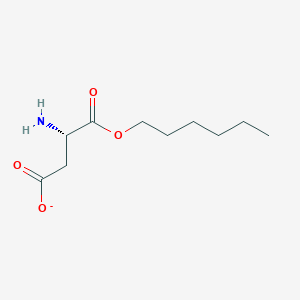
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
